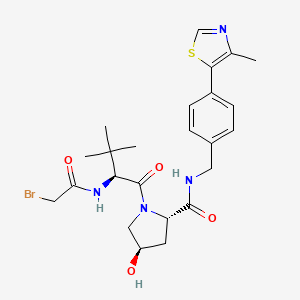
(S,R,S)-AHPC-C1-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-C1-Br is a chiral compound with specific stereochemistry, making it an interesting subject for research in various scientific fields. The compound’s unique configuration and properties have led to its exploration in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C1-Br involves several steps, including the preparation of intermediates and the final coupling reactions. The process typically starts with the selection of appropriate chiral starting materials, followed by a series of reactions such as acylation, rearrangement, condensation, cyclization, reduction, and epoxidation . Each step requires specific reagents and conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization or chromatography are often employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-C1-Br undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield epoxides or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-C1-Br has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-C1-Br involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (R,S,R)-AHPC-C1-Br
- (S,S,R)-AHPC-C1-Br
- (R,R,S)-AHPC-C1-Br
Uniqueness
(S,R,S)-AHPC-C1-Br is unique due to its specific stereochemistry, which influences its reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C24H31BrN4O4S |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[(2-bromoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H31BrN4O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1 |
Clave InChI |
YJWUYJKFKGUQHL-LVCYWYKZSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CBr)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


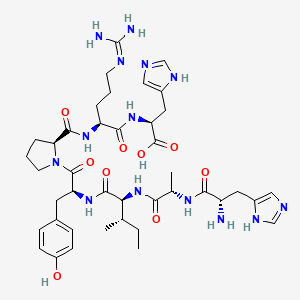

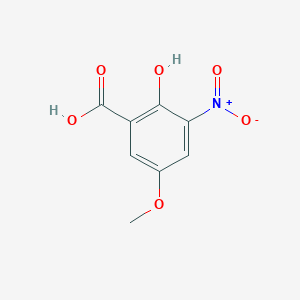
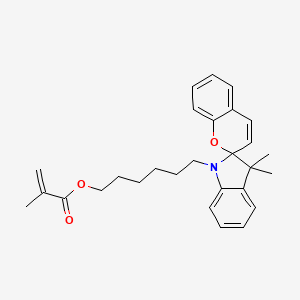
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
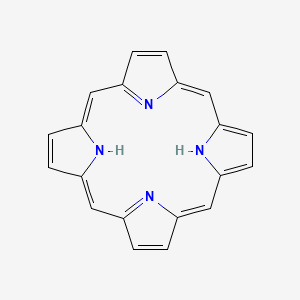

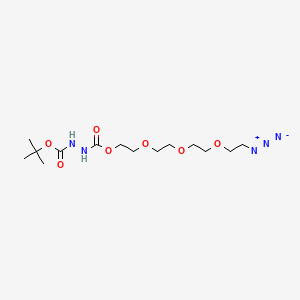


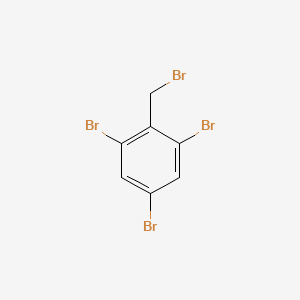
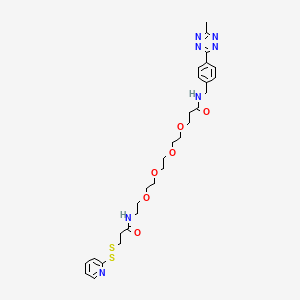
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
